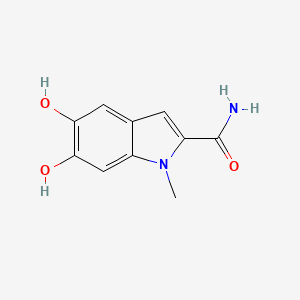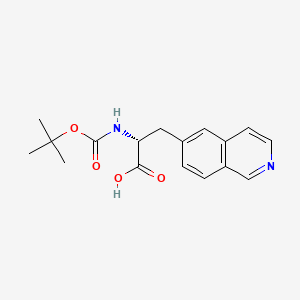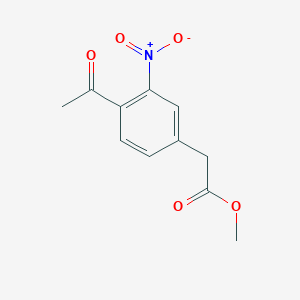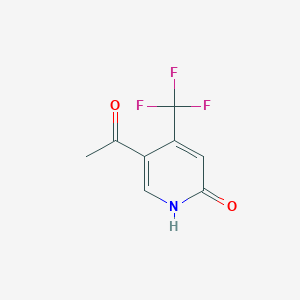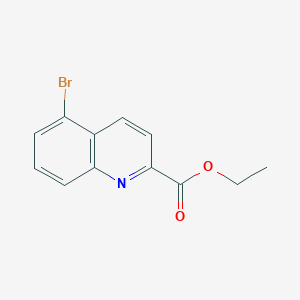
Ethyl 5-bromoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromoquinoline-2-carboxylate is a quinoline derivative, characterized by the presence of a bromine atom at the 5th position and an ethyl ester group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromoquinoline-2-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and ethyl acetoacetate as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and proceeds under reflux conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity. These methods not only reduce the use of hazardous solvents but also enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced using reagents like potassium permanganate or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate in acidic or basic conditions are commonly used.
Major Products:
Applications De Recherche Scientifique
Ethyl 5-bromoquinoline-2-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 5-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the quinoline ring play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Ethyl 6-bromoquinoline-4-carboxylate: Similar in structure but with the bromine atom at the 6th position and the carboxylate group at the 4th position.
5,7-Dibromo-8-hydroxyquinoline: Contains two bromine atoms and a hydroxyl group, showing different biological activities.
Uniqueness: Ethyl 5-bromoquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific bromine atom and ethyl ester group make it a versatile intermediate for further functionalization and application in various fields .
Propriétés
Formule moléculaire |
C12H10BrNO2 |
|---|---|
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
ethyl 5-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2H2,1H3 |
Clé InChI |
LRFJBIGTDJVBHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(C=C1)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


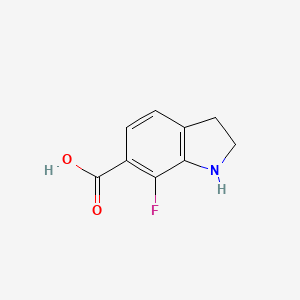
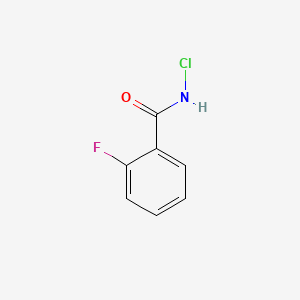
![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)


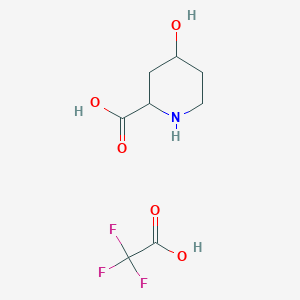
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)

